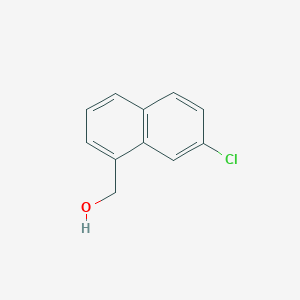
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE is a synthetic organic compound characterized by a pyrimidine ring substituted with a 4-fluoro-3-methylphenyl group and an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone.
Reductive Amination: The key step involves the reductive amination of 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone using ammonium acetate and sodium cyanoborohydride in ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It may be used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can affect various cellular pathways, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamine
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)pyrimidin-2-yl)ethanamine
Uniqueness: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C13H14FN3 |
|---|---|
Molekulargewicht |
231.27 g/mol |
IUPAC-Name |
1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H14FN3/c1-8-5-10(3-4-12(8)14)11-6-16-13(9(2)15)17-7-11/h3-7,9H,15H2,1-2H3 |
InChI-Schlüssel |
GBITUYYBLXKEOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)


![2-amino-4-(3,4-dimethoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B8710401.png)



![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)

